molecular formula C13H19NO3S B3039525 4-((2-Methoxyphenylsulfonyl)methyl)piperidine CAS No. 1160245-64-6

4-((2-Methoxyphenylsulfonyl)methyl)piperidine

Cat. No.: B3039525
CAS No.: 1160245-64-6
M. Wt: 269.36 g/mol
InChI Key: HRBOXNDLHYGOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Methoxyphenylsulfonyl)methyl)piperidine is an organic compound with the molecular formula C13H19NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenylsulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine typically involves the reaction of piperidine with 2-methoxybenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxyphenylsulfonyl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-((2-Hydroxyphenylsulfonyl)methyl)piperidine or 4-((2-Carboxyphenylsulfonyl)methyl)piperidine.

    Reduction: Formation of 4-((2-Methoxyphenylthio)methyl)piperidine.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

4-((2-Methoxyphenylsulfonyl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylsulfonyl group can enhance binding affinity to these targets, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler derivative of piperidine with a methyl group instead of a methoxyphenylsulfonyl group.

    4-Piperidinemethanol: Contains a hydroxymethyl group attached to the piperidine ring.

    N-Methyl-4-piperidone: Features a carbonyl group at the 4-position of the piperidine ring.

Uniqueness

4-((2-Methoxyphenylsulfonyl)methyl)piperidine is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-[(2-methoxyphenyl)sulfonylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBOXNDLHYGOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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